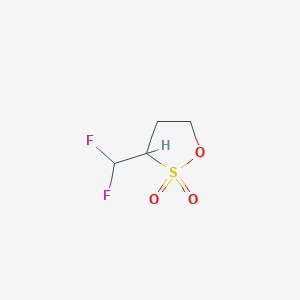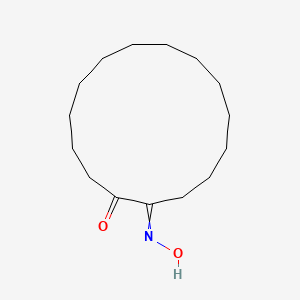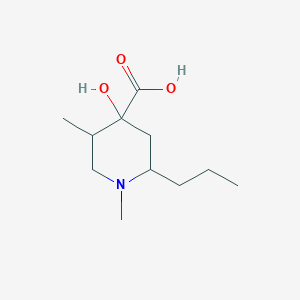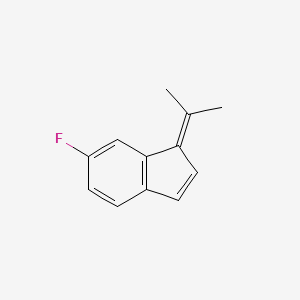
3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione is a chemical compound characterized by the presence of a chlorobenzyl group attached to a pentanedione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione typically involves the reaction of alpha-methyl-2-chlorobenzyl chloride with 2,4-pentanedione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(alpha-Methyl-2-chlorobenzyl)-2,4-pentanedione: shares structural similarities with other chlorobenzyl derivatives and pentanedione compounds.
[®-alpha-Methyl-2-chlorobenzyl]phosphonic acid: Another compound with a chlorobenzyl group, but with different functional groups and properties.
Uniqueness
- The unique combination of the chlorobenzyl group and the pentanedione backbone in this compound imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C13H15ClO2 |
|---|---|
Poids moléculaire |
238.71 g/mol |
Nom IUPAC |
3-[1-(2-chlorophenyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C13H15ClO2/c1-8(13(9(2)15)10(3)16)11-6-4-5-7-12(11)14/h4-8,13H,1-3H3 |
Clé InChI |
UTEZYKYHBWDTBT-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1Cl)C(C(=O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-](/img/structure/B12517311.png)

![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)





![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
